molecular formula C19H13Br2N B1423634 3,6-Dibromo-9-(p-tolyl)-9H-carbazole CAS No. 357437-74-2

3,6-Dibromo-9-(p-tolyl)-9H-carbazole

Cat. No. B1423634
M. Wt: 415.1 g/mol
InChI Key: ZLCMXHALWTYHOY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3,6-Dibromo-9-(p-tolyl)-9H-carbazole is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . . Its melting point ranges from 212.0 to 216.0 degrees Celsius .

Scientific Research Applications

Electrochromic Polymers

3,6-Dibromo-9-(p-tolyl)-9H-carbazole derivatives have been used in the synthesis of electrochromic polymers. These polymers show high coloration efficiency and stability, making them promising for electrochromic materials applications. The onset temperatures for these polymers are in the range of 300-470°C, indicating good thermal stability (Zhang, Liu, Hou, & Niu, 2019).

Main-Chain Polymers

Research on 3,6-Dibromo-9-(p-tolyl)-9H-carbazole has led to the development of main-chain polymers with unique physical properties. These polymers have been analyzed through spectroscopic, thermal, and electrochemical studies, showing potential for diverse applications in materials science (Iraqi & Wataru, 2004).

Neurogenesis Induction

Certain derivatives of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole have been found to induce neurogenesis in rat neural stem cells. These compounds promote the final cell division during neural stem cell differentiation, contributing to increased neurogenesis (Shin et al., 2015).

Cathode Material for Batteries

3,6-Dibromo-9-(p-tolyl)-9H-carbazole has been employed as a cathode material in non-aqueous redox flow battery applications. This compound exhibits good reversibility and stability, enhancing the performance of these batteries (Mirle et al., 2020).

Organic Light-Emitting Devices

Carbazole derivatives, including 3,6-Dibromo-9-(p-tolyl)-9H-carbazole, have been utilized in the development of organic light-emitting devices. These compounds exhibit strong green emissions and high photoluminescence quantum efficiencies, making them suitable for use in electroluminescent devices (Yu et al., 2017).

Safety And Hazards

3,6-Dibromo-9-(p-tolyl)-9H-carbazole can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wash skin thoroughly after handling and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

3,6-dibromo-9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCMXHALWTYHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694788
Record name 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-9-(p-tolyl)-9H-carbazole

CAS RN

357437-74-2
Record name 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(p-tolyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AR Hyun, JH Lee, IN Kang, JW Park - Thin Solid Films, 2006 - Elsevier
A series of para and meta-tolyl substituted carbazole derivatives (dimer, trimer and tetramer) were synthesized to be applied as hole transporting materials (HTM) in multilayer …
Number of citations: 12 www.sciencedirect.com
CR Mirle, M Raja, P Vasudevarao… - New Journal of …, 2020 - pubs.rsc.org
Prospective high reduction potential cathode materials have been proposed that can be used in non-aqueous redox flow battery applications. A new class of material, 3,6-dibromo-9-(p-…
Number of citations: 8 pubs.rsc.org
T Yu, Z Zhu, Y Bao, Y Zhao, X Liu, H Zhang - Dyes and Pigments, 2017 - Elsevier
Four new carbazole-based coumarin derivatives comprising a carbazole core and one or two coumarin chromophores, 7-(diethylamino)-3-(4-(9-(p-tolyl)-9H-carbazol-3-yl)phenyl)…
Number of citations: 69 www.sciencedirect.com
GR Kandregula, S Mandal, C Mirle… - Journal of Photochemistry …, 2021 - Elsevier
Donor-π-linker-acceptor (D-π-A) push–pull dye molecules are most common in dye-sensitized solar cells (DSSCs) applications. Selection of dye molecules for DSSCs is based on their …
Number of citations: 9 www.sciencedirect.com
X Yang, S Zheng, R Bottger, HS Chae… - The Journal of …, 2011 - ACS Publications
We report the synthesis, photophysics, and electrochemical characterization of carbazole/benzimidazole-based compound (Cz-2pbb) and efficient fluorescent deep-blue light emitting …
Number of citations: 74 pubs.acs.org
SW Cha, SH Joo, MY Jeong, JI Jin - Synthetic metals, 2005 - Elsevier
For the purpose of balancing charge carriers’ transport, we designed and synthesized two new compounds that are composed of both electron- and hole-transporting structural moieties…
Number of citations: 10 www.sciencedirect.com
BS Kim, SH Joo, D Oh, SW Cha, DS Choi, CE Lee… - Synthetic metals, 2004 - Elsevier
Two new blue-light emitters, 3,6-bis(4-carbazolylstyryl)-N-4-methylphenylcarbazole (Cz 3 ) and 3,6-bis[4-(3,6-dicyanocarbazolyl)styryl]-N-4-methylphenylcarbazole (Cz 3 (CN) 4 ), were …
Number of citations: 17 www.sciencedirect.com
A Ramar, FM Wang, R Foeng, R Hsing - Journal of Power Sources, 2023 - Elsevier
Redox flow battery (RFB) systems have been developed to meet both the high-capacity energy storage demands and the safety concerns associated with the commonly used lithium ion …
Number of citations: 5 www.sciencedirect.com

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